molecular formula C10H11F2NO2 B13301674 2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid

2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid

Katalognummer: B13301674
Molekulargewicht: 215.20 g/mol
InChI-Schlüssel: QFFSBZVCJIYRHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a difluoroacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid typically involves the reaction of 4-(dimethylamino)benzaldehyde with difluoroacetic acid under specific conditions. One common method includes the use of a catalyst such as sulfuric acid to facilitate the reaction. The reaction is carried out in a solvent like acetonitrile at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the difluoroacetic acid moiety can engage in polar interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[4-(Dimethylamino)phenyl]acetonitrile: Similar structure but with a nitrile group instead of difluoroacetic acid.

    4-(Dimethylamino)cinnamaldehyde: Contains a cinnamaldehyde moiety instead of difluoroacetic acid.

    2-(Dimethylamino)phenylboronic acid pinacol ester: Similar aromatic structure but with a boronic acid ester group

Uniqueness

2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid is unique due to the presence of both the dimethylamino and difluoroacetic acid groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in fields requiring specific electronic characteristics and reactivity.

Eigenschaften

Molekularformel

C10H11F2NO2

Molekulargewicht

215.20 g/mol

IUPAC-Name

2-[4-(dimethylamino)phenyl]-2,2-difluoroacetic acid

InChI

InChI=1S/C10H11F2NO2/c1-13(2)8-5-3-7(4-6-8)10(11,12)9(14)15/h3-6H,1-2H3,(H,14,15)

InChI-Schlüssel

QFFSBZVCJIYRHD-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C(C(=O)O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.